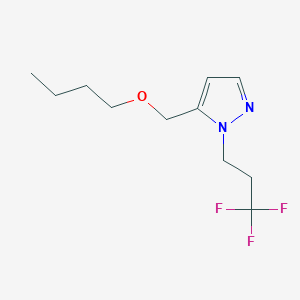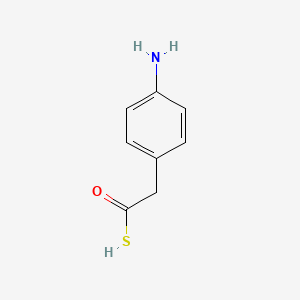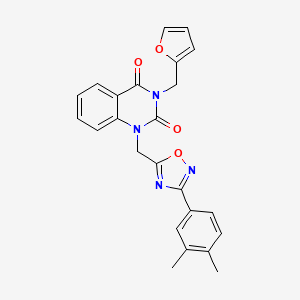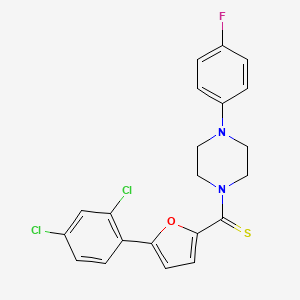
4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, or 4-IPC, is an organic compound that is used in a variety of scientific applications. It is an important chemical for research in synthetic organic chemistry, and its unique properties have made it a valuable tool for a variety of applications.
科学研究应用
4-IPC has a variety of scientific research applications. It is used as a building block in organic synthesis, as a reagent in organic synthesis, and as a catalyst in organic synthesis. It is also used as a ligand in coordination chemistry and as a substrate in enzyme-catalyzed reactions. Additionally, 4-IPC has been used in the synthesis of various bioactive compounds, such as drugs, peptides, and natural products.
作用机制
The mechanism of action of 4-IPC is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a variety of complexes with other molecules. Additionally, 4-IPC has been shown to be capable of forming hydrogen bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-IPC are not well understood. However, it has been shown to have some antioxidant activity, as well as some anti-inflammatory and anti-microbial activity. Additionally, 4-IPC has been shown to have some potential for use as a drug delivery system.
实验室实验的优点和局限性
The advantages of using 4-IPC in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 4-IPC is relatively stable, making it an ideal choice for long-term experiments. However, there are some limitations to using 4-IPC in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-IPC can react with other molecules, which can lead to unexpected results.
未来方向
There are a variety of potential future directions for 4-IPC research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential as a drug delivery system. Additionally, research could be conducted to explore its potential for use in the synthesis of other bioactive compounds, such as peptides and natural products. Finally, research could be conducted to explore its potential for use in other applications, such as catalysis and coordination chemistry.
合成方法
4-IPC is most commonly synthesized via a three-step reaction of propionic anhydride, isopropyl alcohol, and 3,5-dimethylpyrrole. The first step involves the reaction of propionic anhydride and isopropyl alcohol to form a propionate ester. The second step involves the reaction of the propionate ester with 3,5-dimethylpyrrole to form a propionate amide. The final step involves the reaction of the propionate amide with an acid-catalyzed dehydration reaction to form 4-IPC. This synthesis method is relatively simple and efficient, making it an ideal choice for research purposes.
属性
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-5(2)16-11(15)8-6(3)9(10(13)14)12-7(8)4/h5,12H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDAPQLSIBPJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)



![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2785756.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)


![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)

![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)